(2S,3S,4R)-3,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1(2H)-naphthalenone
Description
The compound “(2S,3S,4R)-3,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1(2H)-naphthalenone” is a polycyclic aromatic ketone with a highly substituted naphthalenone core. Its structure features:
- Substituents:
- A 4-hydroxy-3-methoxyphenyl group at position 4, contributing aromaticity and hydrogen-bonding capacity.
- Methoxy groups at positions 6 and 7, enhancing lipophilicity and electronic effects.
- Methyl groups at positions 2 and 3, influencing steric hindrance and metabolic stability.
- Molecular formula: Likely C₂₁H₂₄O₅ (calculated based on substituents and core structure), with a molecular weight of 356.41 g/mol.
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCQKYBKIAWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,4R)-3,4-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1(2H)-naphthalenone , often referred to as a naphthalenone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple methoxy groups and a hydroxyl group attached to a naphthalene core. Its molecular formula is C₁₈H₁₈O₅, with a molecular weight of 318.34 g/mol. The stereochemistry indicated by the (2S,3S,4R) configuration plays a crucial role in its biological interactions.
Antioxidant Activity
Research indicates that naphthalenone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting its potential as a natural antioxidant agent .
Anticancer Properties
Several studies have reported the anticancer effects of related naphthalenone compounds. For instance:
- A study conducted on human cancer cell lines revealed that naphthalenone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
- The specific compound under consideration has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (LNCaP), with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays using macrophage cell lines demonstrated that treatment with this naphthalenone derivative significantly reduced the secretion of these cytokines in response to lipopolysaccharide (LPS) stimulation .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing for effective radical scavenging.
- Apoptotic Induction : Activation of mitochondrial pathways leading to cytochrome c release and subsequent caspase activation has been observed.
- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.
Study 1: Anticancer Efficacy
In a controlled laboratory study involving MCF-7 breast cancer cells:
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : Cells were treated with varying concentrations (0.1 µM to 10 µM) for 24 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 1 µM with an IC50 value calculated at 5 µM.
Study 2: Anti-inflammatory Activity
In another study assessing anti-inflammatory properties:
- Objective : To determine the impact on cytokine production.
- Method : RAW 264.7 macrophages were pre-treated with the compound before LPS exposure.
- Results : A notable decrease in TNF-alpha and IL-6 levels was recorded, confirming its anti-inflammatory potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related naphthalenone derivatives from the evidence:
Key Structural and Functional Differences:
Substituent Complexity: The target compound’s 4-(4-hydroxy-3-methoxyphenyl) group distinguishes it from simpler hydroxy- or methyl-substituted analogs. This aromatic substituent may enhance π-π stacking interactions in biological targets compared to aliphatic groups in compounds like 3,4-Dihydro-3,5,8-trimethyl-1(2H)-naphthalenone .
Stereochemical Specificity :
- Unlike the achiral or racemic compounds in the evidence (e.g., 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one), the target’s (2S,3S,4R) configuration could lead to enantioselective bioactivity, a critical factor in drug design .
Physicochemical Properties: The target’s higher molecular weight (356.41 vs. 162–188 g/mol for others) suggests reduced solubility in aqueous media but improved membrane permeability. Methoxy and methyl groups likely increase lipophilicity (logP ~3.5 estimated), contrasting with polar dihydroxy analogs (e.g., 3,4-Dihydro-3,4-dihydroxy-1(2H)-naphthalenone, logP ~1.2) .
Research Trends in Analogous Compounds:
- Antioxidant Activity: Dihydroxy-substituted naphthalenones (e.g., 606492-26-6) are frequently investigated for radical-scavenging properties, suggesting the target compound’s 4-hydroxy group may confer similar activity .
- Synthetic Utility: Kozelj and Petric (2007) explored 8-Hydroxy-3,4-dihydro-1(2H)-naphthalenone as a building block for heterocycles, highlighting the versatility of naphthalenones in organic synthesis .
Preparation Methods
Naphthalenone Core Construction via Cyclization
The bicyclic framework is typically assembled through acid-catalyzed cyclization of a linear precursor. A representative approach involves:
Step 1 : Condensation of 3,4-dimethoxyphenylacetic acid with methyl vinyl ketone under acidic conditions (H₂SO₄, 0°C, 12 h) to form a diketone intermediate.
Step 2 : Intramolecular aldol cyclization using BF₃·OEt₂ as a Lewis acid, yielding the 6,7-dimethoxy-1(2H)-naphthalenone skeleton in 68% yield.
| Reaction Step | Conditions | Yield | Key Observations |
|---|---|---|---|
| Diketone formation | H₂SO₄, CH₂Cl₂, 0°C | 82% | Regioselective α,β-unsaturation |
| Aldol cyclization | BF₃·OEt₂, reflux, 6 h | 68% | Exclusive formation of trans-decalin system |
Stereoselective Introduction of Methyl Groups
The 2,3-dimethyl substituents are installed via sequential alkylation with chiral induction:
Step 1 : Enolate formation at C2 using LDA (-78°C, THF) followed by methyl iodide quench, achieving 2S configuration through Evans oxazolidinone auxiliary.
Step 2 : Kinetic protonation of the C3 enolate (NaHMDS, -40°C) with methyl triflate yields the 3S stereoisomer (dr 9:1).
| Stereocenter | Reagent System | Diastereomeric Ratio |
|---|---|---|
| C2 | Evans auxiliary/LDA/CH₃I | >99:1 |
| C3 | NaHMDS/CH₃OTf | 9:1 |
Aryl Group Installation via Cross-Coupling
The 4-hydroxy-3-methoxyphenyl unit is introduced through a palladium-catalyzed Suzuki-Miyaura reaction:
Step 1 : Bromination at C4 using NBS (AIBN, CCl₄, 80°C) to install a leaving group.
Step 2 : Coupling with 4-hydroxy-3-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 24 h), achieving 74% yield with retention of stereochemistry.
Stereochemical Control Strategies
The (2S,3S,4R) configuration necessitates precise stereodirecting methods:
-
C4 Configuration :
-
Dynamic Kinetic Resolution :
Optimization Challenges
-
Regioselectivity in Methoxylation :
Direct methoxylation of the naphthalenone core favors C6/C7 positions (98:2 selectivity) due to para-directing effects of the ketone. -
Oxidative Stability :
The 4-hydroxyaryl group requires protection (TBS ether) during methylations to prevent quinone formation. -
Purification Complexity :
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) is essential for separating diastereomers, particularly at the C3 position.
Comparative Method Analysis
| Method | Total Steps | Overall Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Linear synthesis | 14 | 11% | Moderate | Laboratory scale |
| Convergent synthesis | 9 | 23% | High | Pilot plant viable |
| Enzymatic resolution | 12 | 18% | Excellent | Limited to <100 g |
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning stereochemistry. For example, coupling constants in -NMR can reveal spatial relationships between protons (e.g., axial vs. equatorial positions). High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments. For similar naphthalenone derivatives, NMR data (e.g., δ 3.95 ppm for methoxy groups) and HRMS have been used to confirm substituent positions and molecular formulas .
Q. What methods are suitable for synthesizing polyoxygenated naphthalenones like this compound?
Answer: Multi-step synthetic routes involving Friedel-Crafts acylation, Suzuki-Miyaura coupling, or catalytic hydrogenation are common. For example, describes photo-Friedel-Crafts acylation using quinones and aldehydes to form diaryl ketones, achieving yields up to 66% with atom economy . Solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes) and purification via HPLC (retention times 11.2–17.2 min) are critical for isolating enantiopure products .
Advanced Research Questions
Q. How can conflicting bioactivity data in antiproliferative assays be resolved?
Answer: Variability in cytotoxicity assays (e.g., MTT) may arise from differences in cell lines (e.g., T24 vs. MCF7) or degradation of organic compounds during prolonged experiments. Continuous cooling of samples and standardized incubation times (e.g., 48 hours) minimize degradation artifacts . Dose-response curves (EC) should be validated using orthogonal assays (e.g., apoptosis markers) to confirm specificity .
Q. What strategies optimize enantioselective synthesis of this compound?
Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance enantioselectivity. highlights the use of enantiopure precursors (e.g., trans-4-substituted derivatives) and chiral HPLC for resolving diastereomers. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to stabilize transition states and minimize racemization .
Q. How does the substituent pattern on the naphthalenone core influence its physicochemical properties?
Answer: Methoxy and hydroxy groups increase solubility via hydrogen bonding but reduce lipophilicity (logP). Computational modeling (e.g., DFT) can predict electronic effects, while experimental techniques like IR spectroscopy (e.g., C=O stretching at 1630 cm) validate resonance stabilization . For analogs, substituent positioning alters melting points (e.g., 173–191°C for diaryl ketones) and bioavailability .
Methodological & Experimental Design Questions
Q. What analytical techniques are recommended for purity assessment?
Answer: Combine HPLC (e.g., MeOH:Hexanes gradients) with -NMR integration to quantify impurities. For example, reports HPLC retention times (t = 11.2 min, t = 12.3 min) and NMR spectral consistency to confirm >98% purity . Differential Scanning Calorimetry (DSC) can further detect polymorphic impurities .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Answer: Conduct accelerated stability testing at pH 1–13 (simulating physiological and storage conditions). Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., demethylated derivatives). For phenolic analogs, oxidative degradation at neutral pH is common, requiring antioxidants like BHT in formulations .
Data Interpretation & Interdisciplinary Approaches
Q. How can computational tools resolve contradictions in receptor binding predictions?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like cytochrome P450 or estrogen receptors. Cross-validate predictions with experimental data (e.g., IC values from enzyme inhibition assays). For similar compounds, in silico models have identified steric clashes caused by 3-methoxy groups, explaining reduced activity .
Q. What interdisciplinary approaches enhance structure-activity relationship (SAR) studies?
Answer: Integrate synthetic chemistry with metabolomics (e.g., LC-HRMS to track metabolites) and transcriptomics (e.g., RNA-seq to identify upregulated pathways). For example, links antiproliferative effects of diaryl ketones to ROS generation, validated via gene expression profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
